
2-Hydroxy Desipramine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Desipramine-d6 Hydrochloride is a deuterated form of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Desipramine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d6 Hydrochloride involves the deuteration of DesipramineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Desipramine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Desipramine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites of Desipramine, such as 2-Hydroxy Desipramine and its deuterated forms .
Applications De Recherche Scientifique
2-Hydroxy Desipramine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Desipramine.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Desipramine.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant drugs
Mécanisme D'action
2-Hydroxy Desipramine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate the symptoms of depression. The compound also interacts with various receptors, including β-adrenergic receptors and serotonergic receptors, to modulate neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desipramine: The parent compound, used as an antidepressant.
Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tertiary amine TCA with more sedative effects compared to Desipramine
Uniqueness
2-Hydroxy Desipramine-d6 Hydrochloride is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracing the metabolic pathways and understanding the pharmacokinetics of Desipramine more accurately .
Propriétés
Formule moléculaire |
C18H23ClN2O |
|---|---|
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H/i4D2,11D2,12D2; |
Clé InChI |
LCRZCUOKZSTKBD-LXHFCXKCSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


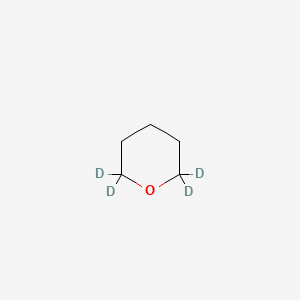
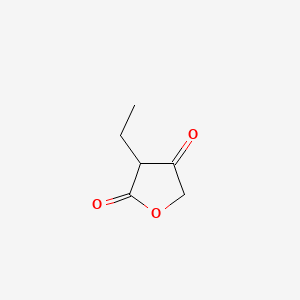
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
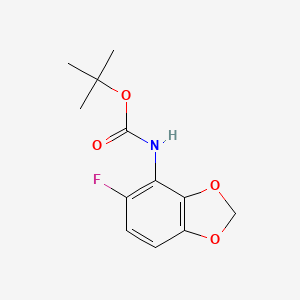
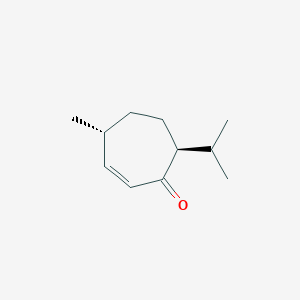


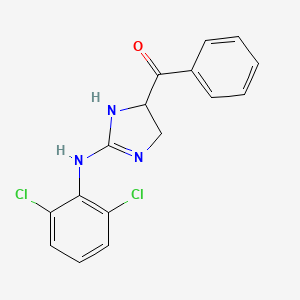
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
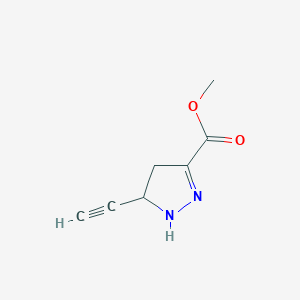
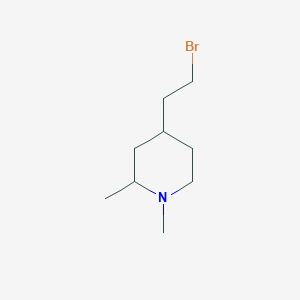
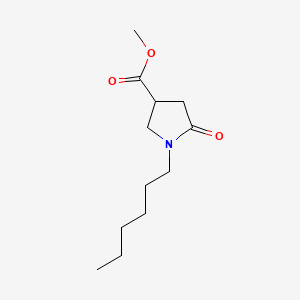
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
